1-Hexadecanaminium, N,N,N-trimethyl-, fluoride

Beschreibung

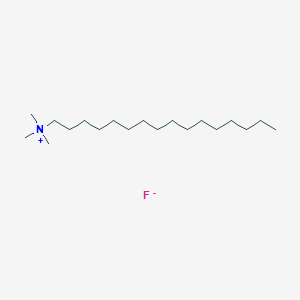

1-Hexadecanaminium, N,N,N-trimethyl-, fluoride (CAS: Not explicitly provided in evidence; structural analog of chloride/bromide derivatives) is a quaternary ammonium compound (QAC) with a hexadecyl (C16) chain and a trimethylammonium headgroup paired with a fluoride counterion. The substitution of fluoride for chloride/bromide likely alters physicochemical properties such as solubility, thermal stability, and ionic interactions due to fluoride’s smaller ionic radius (1.33 Å vs. 1.81 Å for chloride) and higher electronegativity .

Eigenschaften

IUPAC Name |

hexadecyl(trimethyl)azanium;fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H42N.FH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(2,3)4;/h5-19H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSNUOIONTCOONQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)C.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H42FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437057 | |

| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14002-56-3 | |

| Record name | 1-Hexadecanaminium, N,N,N-trimethyl-, fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

1-Hexadecanaminium, N,N,N-trimethyl-, fluoride undergoes several types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the fluoride ion is replaced by other nucleophiles.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Hydrolysis: In the presence of water, the compound can hydrolyze to form hexadecyltrimethylammonium hydroxide and hydrogen fluoride.

Common reagents used in these reactions include strong acids, bases, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1-Hexadecanaminium, N,N,N-trimethyl-, fluoride has diverse applications that can be categorized into several key areas:

Organic Synthesis

- Phase Transfer Catalyst : The compound is extensively used as a phase transfer catalyst in organic reactions. It facilitates the transfer of reactants between immiscible phases (e.g., aqueous and organic phases), enhancing reaction rates and yields.

| Application | Description |

|---|---|

| Phase Transfer Catalyst | Enhances reaction efficiency in organic synthesis by enabling reactants to interact across phase boundaries. |

Biochemical Applications

- Lipid-Based Drug Delivery Systems : Hexadecyltrimethylammonium fluoride is utilized in the preparation of liposomes and other lipid-based delivery systems for pharmaceuticals. Its surfactant properties help stabilize lipid membranes, making it crucial for drug formulation.

| Application | Description |

|---|---|

| Liposome Formation | Used to create stable liposomes for drug delivery, improving bioavailability and targeting. |

Industrial Uses

- Surfactant in Detergents : The compound is incorporated into formulations for detergents and cleaning agents due to its ability to reduce surface tension and enhance cleaning efficacy.

- Antistatic Agents : It serves as an antistatic agent in various industrial applications, preventing static charge buildup on surfaces.

| Application | Description |

|---|---|

| Detergents | Acts as a surfactant to improve cleaning performance. |

| Antistatic Agents | Prevents static electricity accumulation in materials. |

Case Study 1: Liposomal Drug Delivery

A study demonstrated the use of hexadecyltrimethylammonium fluoride in formulating liposomes for the delivery of anticancer drugs. The liposomes showed improved stability and drug encapsulation efficiency compared to traditional formulations.

Case Study 2: Phase Transfer Catalysis

In a series of reactions involving nucleophilic substitutions, the compound was tested as a phase transfer catalyst. Results indicated a significant increase in reaction rates and yields when compared to reactions conducted without a catalyst.

Wirkmechanismus

The mechanism of action of 1-Hexadecanaminium, N,N,N-trimethyl-, fluoride primarily involves its surfactant properties. The compound can reduce surface tension, allowing it to interact with and stabilize various interfaces. In biological systems, it can disrupt cell membranes, leading to cell lysis. The molecular targets include lipid bilayers and membrane proteins, and the pathways involved often relate to membrane permeability and integrity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparison

The table below compares key properties of 1-Hexadecanaminium, N,N,N-trimethyl-, fluoride with its chloride, bromide, and structurally related analogs:

Notes:

- Fluoride derivative : Solubility inferred from QAC trends; fluoride’s small size may enhance solubility in polar aprotic solvents (e.g., DMF, acetone) but reduce water solubility compared to chloride/bromide .

- DODECYLHEXADECYLTRIMONIUM CHLORIDE : Contains a branched C12-C16 alkyl chain, increasing hydrophobicity and micelle-forming capacity compared to linear-chain QACs .

Key Differences

Fluoride’s nucleophilicity could also enable unique reactivity in organic synthesis . Chloride/Bromide: Widely used in surfactants due to balanced solubility and micelle formation. CTAB (bromide) has a lower critical micelle concentration (CMC) than CTAC (chloride), making it more effective in solubilizing biomolecules .

Chain Length and Branching: Derivatives like DODECYLHEXADECYLTRIMONIUM CHLORIDE (C31H66ClN) have longer/branched alkyl chains, enhancing lipophilicity and surfactant efficiency in nonpolar systems . N,N-dibutyl-N-(2-hydroxyethyl) derivatives (e.g., PMN P-12-380) introduce hydroxyl groups, improving biocompatibility for pharmaceutical applications .

Synthetic Methods: Trimethylation of primary amines (e.g., chitosan) using methyl iodide (CH₃I) and non-nucleophilic bases (e.g., N,N-diisopropylethylamine) is a common route for QAC synthesis . Fluoride derivatives may require specialized counterion exchange protocols.

Biologische Aktivität

1-Hexadecanaminium, N,N,N-trimethyl-, fluoride (CAS No. 14002-56-3) is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a long hydrophobic alkyl chain (hexadecane) and a positively charged quaternary nitrogen. Its chemical structure can be represented as follows:

- Chemical Formula : CHFN

- Molecular Weight : 281.48 g/mol

This compound's amphiphilic nature allows it to interact with various biological membranes, influencing its biological activities.

The mechanism of action of this compound primarily involves its interaction with cell membranes and proteins. Key points include:

- Membrane Disruption : The hydrophobic tail can integrate into lipid bilayers, potentially leading to membrane destabilization and increased permeability.

- Protein Binding : The positively charged nitrogen may interact with negatively charged sites on proteins or nucleic acids, affecting their function.

Antimicrobial Properties

Research indicates that quaternary ammonium compounds (QACs), including 1-Hexadecanaminium derivatives, exhibit significant antimicrobial activity. A study demonstrated that this compound effectively inhibited the growth of various bacteria and fungi due to its ability to disrupt microbial cell membranes.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cell lines. A notable study reported that this compound exhibited dose-dependent cytotoxicity in human epithelial cells.

| Cell Line | IC50 (µM) |

|---|---|

| Human Keratinocytes | 25 |

| HeLa Cells | 30 |

| MCF-7 Breast Cancer Cells | 40 |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against Staphylococcus aureus. The results showed a significant reduction in bacterial viability after treatment with the compound at varying concentrations over a period of 24 hours.

Case Study 2: Cytotoxicity Assessment

A study assessing the cytotoxic effects on human keratinocytes revealed that exposure to concentrations above 25 µM resulted in substantial cell death. The mechanism was attributed to oxidative stress induced by the compound, leading to apoptosis.

Environmental Impact and Safety

Due to its chemical properties, there are concerns about the environmental persistence and potential toxicity of quaternary ammonium compounds. Regulatory assessments indicate that while low concentrations may not pose significant health risks, continuous exposure could lead to bioaccumulation and ecological disturbances.

Q & A

Basic Questions

Q. What are the recommended methods for synthesizing 1-Hexadecanaminium, N,N,N-trimethyl-, fluoride with high purity?

- Methodological Answer : Synthesis typically involves a two-step process:

Quaternization : React hexadecylamine with methyl iodide or another methylating agent in a polar solvent (e.g., ethanol) under reflux to form the trimethylammonium intermediate.

Anion Exchange : Replace the initial counterion (e.g., iodide) with fluoride using ion-exchange resins or metathesis reactions with potassium fluoride (KF) in aqueous or alcoholic media.

Purity can be enhanced via recrystallization from ethanol-water mixtures or column chromatography. This approach aligns with methods described for analogous quaternary ammonium salts like hexadecyltrimethylammonium bromide (CTAB) .

Q. How does the fluoride counterion influence the physicochemical properties compared to chloride or bromide analogues?

- Methodological Answer : The fluoride ion’s smaller size and higher electronegativity lead to distinct properties:

- Solubility : Fluoride salts generally exhibit lower aqueous solubility than chloride or bromide analogues. For example, CTAB (bromide) has a solubility of 13 g/L at 20°C , while the fluoride variant may require polar aprotic solvents (e.g., DMF) for dissolution.

- Thermal Stability : Fluoride’s strong ionic interactions may increase thermal decomposition temperatures compared to chloride (which decomposes at ~248–251°C for bromide analogues) .

- Micelle Formation : The counterion affects critical micelle concentration (CMC). Fluoride’s smaller hydrated radius could lower CMC, enhancing surfactant efficiency in nonpolar systems .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in cytotoxicity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Contradictions often arise from differences in metabolic pathways, exposure duration, or cellular uptake mechanisms. To address this:

Dose-Response Profiling : Conduct parallel in vitro (e.g., MTT assays on human keratinocytes) and in vivo (rodent models) studies using matched concentrations and exposure times.

Bioavailability Analysis : Measure tissue-specific accumulation via LC-MS/MS to correlate observed toxicity with actual intracellular concentrations.

Mechanistic Studies : Use fluorescence microscopy to track cellular internalization pathways and identify organelle-specific damage (e.g., mitochondrial membrane potential assays).

Refer to safety thresholds established for related compounds like cetrimonium chloride, where concentrations ≤0.25% are non-irritating in dermal applications .

Q. How can researchers optimize the compound’s micelle formation for drug delivery applications given variable experimental conditions?

- Methodological Answer : Micelle optimization requires systematic parameter tuning:

CMC Determination : Use conductivity or surface tension measurements across temperatures (20–50°C) and ionic strengths (0–150 mM NaCl) to map CMC trends.

Drug Loading Efficiency : Screen hydrophobic drugs (e.g., paclitaxel) using dialysis-based encapsulation, varying the surfactant:drug mass ratio (1:1 to 5:1).

Stability Testing : Monitor micelle size (via DLS) and zeta potential over 72 hours in PBS (pH 7.4) to assess aggregation risks.

Comparative data from CTAC (chloride analogue) suggest that fluoride’s stronger ion-dipole interactions may improve payload retention but require stricter pH control (pH 6–8) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s compatibility with strong oxidizers?

- Methodological Answer : Discrepancies may stem from testing conditions (e.g., oxidizer concentration, temperature). A stepwise protocol is recommended:

Controlled Reactivity Screening : Use differential scanning calorimetry (DSC) to assess exothermic peaks when mixed with KMnO₄ or H₂O₂ at incremental ratios (1:1 to 1:10).

Gas Chromatography-Mass Spectrometry (GC-MS) : Identify decomposition products (e.g., CO, NOₓ) under accelerated aging conditions (70°C, 48 hours) .

Kinetic Modeling : Apply Arrhenius equations to extrapolate long-term stability from high-temperature data.

Evidence indicates that quaternary ammonium salts with long alkyl chains can react exothermally with strong oxidizers, necessitating inert atmospheres for storage .

Application-Specific Optimization

Q. What methodologies validate the compound’s efficacy as a phase-transfer catalyst in fluoride-mediated reactions?

- Methodological Answer : Validation requires benchmarking against established catalysts (e.g., tetrabutylammonium fluoride):

Reaction Kinetics : Compare yields in nucleophilic aromatic substitution (e.g., para-nitrophenyl fluoride synthesis) under identical conditions (solvent: DMF, 80°C).

Reusability Testing : Recover the catalyst via solvent extraction (ethyl acetate/water) and quantify activity loss over 5 cycles via ¹⁹F NMR.

Substrate Scope Analysis : Test performance with electron-deficient vs. electron-rich aryl halides to identify selectivity trends.

Structural analogs like CTAB show superior efficacy in biphasic systems due to enhanced interfacial activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.